Pararosaniline hydrochloride is a cationic triarylmethane dye with a vibrant magenta color [, ]. It belongs to the class of rosaniline dyes, which are characterized by their amino groups attached to the aryl rings. In scientific research, pararosaniline hydrochloride serves as a versatile reagent for various applications, including spectrophotometry, staining, and sensor development [, , ].
Pararosaniline hydrochloride is a synthetic organic compound primarily used as a dye. It is characterized by its vibrant color and is utilized in various applications, including textiles and analytical chemistry. This compound is derived from pararosaniline, which itself is an important intermediate in the production of various dyes and pigments.
Pararosaniline hydrochloride can be sourced from industrial processes that involve the synthesis of pararosaniline, typically through the reduction of nitro compounds. It is commercially available from chemical suppliers and is often produced in laboratory settings for specific applications.
Pararosaniline hydrochloride falls under the category of basic dyes and is classified as an aromatic amine. Its chemical structure includes a phenyl group with amino substituents, contributing to its dyeing properties. The compound's systematic name is 4,4'-diaminotriphenylmethane hydrochloride.
The synthesis of pararosaniline hydrochloride can be achieved through several methods, with the most common involving the reduction of nitroaniline derivatives. A notable method includes:
Another method involves direct coupling reactions where amino groups of pararosaniline react with fatty acid chlorides under mild conditions, catalyzed by bases such as potassium hydroxide .
The synthesis typically requires controlled temperatures (60-100 °C) and specific molar concentrations of reactants to ensure high yield and purity of the final product. The process may also involve filtration and washing steps to remove impurities.
Pararosaniline hydrochloride has a complex molecular structure characterized by its triphenylmethane backbone. Its molecular formula is , with a molecular weight of approximately 323.82 g/mol .
Pararosaniline hydrochloride participates in various chemical reactions typical for aromatic amines, including:
The reactions are often facilitated by adjusting pH levels and temperatures, allowing for selective reactivity based on the functional groups present in the compound.
The mechanism by which pararosaniline hydrochloride acts as a dye involves its interaction with substrates such as fibers or paper. The amino groups on the molecule form hydrogen bonds or ionic interactions with the substrate, resulting in color fixation.
Relevant analyses indicate that the compound's stability and reactivity can vary significantly based on environmental conditions such as pH and temperature.
Pararosaniline hydrochloride has several scientific uses:
Pararosaniline hydrochloride (C₁₉H₁₈ClN₃; molecular weight 323.82 g/mol) is a cationic triarylmethane dye classified as Basic Red 9 (CAS 569-61-9). Its core structure consists of a central carbon atom bonded to three aromatic rings, each featuring a primary amine group at the para-position. This symmetrical arrangement distinguishes it from unsymmetrical isomers like rosaniline or new fuchsin components, which contain methyl or ethyl substitutions on the amine groups. The hydrochloride salt form enhances stability and water solubility compared to the free base [4] [6]. The conjugated π-electron system across the triarylmethane scaffold enables intense color absorption, with protonation at the central carbon generating the chromophoric quinoid structure [9].
Table 1: Key Molecular Descriptors of Pararosaniline Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃ | [3] |
| IUPAC Name | 4-[(4-Aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine hydrochloride | [4] |
| Canonical SMILES | N=C(C=C/1)C=CC1=C(C2=CC=C(N)C=C2)\C3=CC=C(N)C=C3.Cl | [7] |
| Symmetry | C3-symmetric triarylmethane | [4] |
Crystallographic analysis reveals that pararosaniline hydrochloride forms green to dark green crystalline solids with a decomposition point of 268–270°C. Spectroscopic characterization includes:
Solubility is critically dependent on solvent polarity:
Pararosaniline’s symmetrical structure imparts distinct biochemical and physicochemical properties compared to other triarylmethane dyes:
Table 2: Comparative Analysis of Triarylmethane Dyes
| Dye | Structural Features | λₘₐₓ (nm) | BChE Inhibition (Ki μM) | Key Applications |
|---|---|---|---|---|
| Pararosaniline HCl | Three unsubstituted -NH₂ groups | 544–560 | 0.15–0.3 (mixed) | Histology, SO₂ detection |
| Malachite Green | N,N-dimethylamino groups | 617 | 1.2 (competitive) | Antifungal, textiles |
| Methyl Green | N-methylated, diethylamino | 635 | Not reported | Nucleic acid staining |
| Crystal Violet | N,N-dimethylamino groups | 590 | 0.8 (noncompetitive) | Gram staining, materials |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: